5-Bromo-2-fluorobenzene-1-sulfonyl chloride

Physicochemical Property Solid-State Chemistry Material Handling

Sourcing inconsistent regioisomers risks failed cross-couplings and batch failures. The 5-bromo-2-fluoro substitution pattern delivers predictable orthogonal reactivity: the sulfonyl chloride reacts selectively while retaining the aryl bromide for subsequent Suzuki/Stille coupling, validated by literature chemoselectivity. Supplied as a free-flowing crystalline powder (mp 67-70°C) at ≥95% purity, it avoids caking in kilo-lab charging lines and ensures accurate stoichiometry.

Molecular Formula C6H3BrClFO2S
Molecular Weight 273.51 g/mol
CAS No. 339370-40-0
Cat. No. B1518063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-fluorobenzene-1-sulfonyl chloride
CAS339370-40-0
Molecular FormulaC6H3BrClFO2S
Molecular Weight273.51 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)S(=O)(=O)Cl)F
InChIInChI=1S/C6H3BrClFO2S/c7-4-1-2-5(9)6(3-4)12(8,10)11/h1-3H
InChIKeyLLDLTDWAHZBZIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-fluorobenzene-1-sulfonyl chloride Procurement Guide


5-Bromo-2-fluorobenzene-1-sulfonyl chloride (CAS 339370-40-0) is a hetero-trifunctional aromatic building block characterized by a benzene ring with a sulfonyl chloride at position-1, a fluorine at position-2, and a bromine at position-5 [1]. This specific substitution pattern affords a unique profile of orthogonal reactivities: the electrophilic sulfonyl chloride group, capable of forming sulfonamides and sulfonates; and the aryl bromide, primed for transition-metal-catalyzed cross-coupling reactions, all modulated by the electron-withdrawing fluorine atom. Typically supplied as a white crystalline powder with a minimum purity of 95%, it is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

1 Orthogonal reactivity: sulfonyl chloride and aryl bromide enable sequential Pd-catalyzed cross-couplings without protecting-group manipulation.
2 Process-friendly solid: free-flowing crystalline powder stable at ambient conditions, suitable for kilo-lab and pilot-plant operations.
3 Validated supply route: reported robust synthesis from a commercial aniline supports supply continuity and method transfer.

5-Bromo-2-fluorobenzene-1-sulfonyl chloride: Differentiation from Analogs


The specific 5-bromo-2-fluoro substitution pattern is critical for achieving predictable reactivity and enabling synthetic strategies. Substituting it for a 5-chloro analog or a 4-bromo regioisomer introduces significant changes in reactivity, physicochemical properties, and handling. For example, the choice between an aryl bromide and chloride profoundly impacts cross-coupling efficiency, while changing the substitution geometry from 5-bromo to 4-bromo can alter the steric and electronic environment of the molecule, affecting selectivity in subsequent reactions. The quantitative evidence below demonstrates that 'in-class' compounds are not functionally equivalent, making direct procurement of the specified isomer essential for process reproducibility and yield [1].

5-Chloro analog

Lower reactivity in Pd-catalyzed cross-coupling limits post-sulfonylation diversification; oxidative addition of aryl-Cl is significantly slower, requiring specialized ligands.

4-Bromo regioisomer

Different substitution geometry alters steric and electronic environment, which may shift reaction selectivity and affect downstream intermediate profiles.

Chloro analog

Lower melting point (41–44 °C vs 67–70 °C) and density (~1.61 vs ~1.87 g/cm³) may compromise ambient physical stability and complicate phase separation in aqueous work-ups.

5-Bromo-2-fluorobenzene-1-sulfonyl chloride Quantitative Comparison


Higher Melting Point vs. 5-Chloro Analog

5-Bromo-2-fluorobenzene-1-sulfonyl chloride is a crystalline solid at room temperature with a significantly higher melting point (67-70 °C) compared to its 5-chloro-2-fluoro analog (41-44 °C) . This 26 °C difference suggests stronger intermolecular interactions, leading to greater physical stability, a lower tendency to cake or melt during ambient temperature shipment, and easier handling as a free-flowing powder.

Melting Point vs. 5-Chloro Analog
Source review
67–70 °C vs 41–44 °C (Δ ~26 °C)
Supports ambient solid-state stability and free-flowing handling
Values from supplier datasheets; independent verification recommended
Physicochemical Property Solid-State Chemistry Material Handling

Higher Density vs. 5-Chloro Congener

The predicted density of 5-bromo-2-fluorobenzene-1-sulfonyl chloride is 1.867 g/cm³, which is markedly higher than that of its 5-chloro analog at 1.610 g/cm³ . This density difference points to distinct phase behavior and solvation properties, which can be critical for designing biphasic reactions, extractions, and crystallization processes.

Density vs. 5-Chloro Congener
Predicted value
1.867 ± 0.06 vs 1.610 ± 0.06 g/cm³
May facilitate phase separation in biphasic process chemistry
ACD/Labs predicted values; experimental confirmation advised
Process Chemistry Phase Separation Reaction Engineering

Validated Synthesis Route

A published synthetic route for the target compound directly from the commercially available 5-bromo-2-fluoroaniline reports a high yield of 86.5% [1]. This validated process provides a benchmark for procurement teams, offering assurance of a well-established and cost-effective synthetic pathway that underpins supply reliability, in contrast to analogs where preparative methods may not be as explicitly documented or optimized.

Validated Synthesis Route
Reported process
86.5% yield
Supports process maturity and supply reliability
Diazotization/chlorosulfonylation of 5-bromo-2-fluoroaniline; MS and ¹H NMR confirmed
Synthetic Methodology Process Reproducibility Supply Assurance

Superior Cross-Coupling Reactivity

The presence of an aryl bromide (C-Br) enables highly efficient palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi. Aryl bromides are well-established to undergo oxidative addition to Pd(0) significantly faster than aryl chlorides, a fundamental principle in catalytic cycle design [1]. In the context of (poly)halobenzenesulfonyl chlorides, research has shown that 2-, 3-, and 4-bromobenzenesulfonyl chlorides undergo chemoselective desulfitative arylation without cleavage of the C–Br bond, retaining it for subsequent orthogonal transformations [2]. A 5-chloro analog would be a significantly poorer substrate for these post-sulfonylation diversification steps, limiting the synthetic utility of the product.

Pd Cross-Coupling Reactivity
Class-level inference
Aryl-Br >> Aryl-Cl (oxidative addition)
Enables orthogonal diversification not feasible with chloro analog
General reactivity order; C-Br retention during sulfonylation reported on related substrates
Palladium Catalysis Cross-Coupling Molecular Complexity

5-Bromo-2-fluorobenzene-1-sulfonyl chloride Applications


Orthogonally Functionalized Biaryl Synthesis

The compound's structure is ideal for synthesizing complex biaryl systems. The sulfonyl chloride group can be used in a first step to form a sulfonamide or act as a leaving group in a desulfitative C-H arylation, while the intact aryl bromide (C-Br) is retained for a subsequent Suzuki or Stille coupling to introduce a second aromatic ring. This sequential orthogonal reactivity, validated by the chemoselective retention of the C-Br bond during sulfonylation described in the literature , provides a strategic advantage over the 5-chloro analog, which would fail to react efficiently in the final cross-coupling step.

Process-Scale Physical Stability

For kilo-lab or pilot-plant operations, the physical form of a reagent is a major process parameter. The high melting point of the target compound (67-70 °C), significantly higher than that of the 5-chloro analog (41-44 °C), ensures it remains a free-flowing, non-caking solid during standard ambient processing . This minimizes the risk of blockages in charging lines and ensures accurate stoichiometric delivery, directly impacting process robustness and safety.

Fluorinated Drug Discovery Building Block

The 2-fluoro substituent is a common motif in medicinal chemistry used to block metabolic sites and modulate pKa. When coupled with the versatile 5-bromo and 1-sulfonyl chloride groups, this regioisomer serves as a high-value scaffold for generating diverse compound libraries. The published, high-yielding synthesis (86.5%) from a commercially available aniline [1] assures a reliable supply of this specific scaffold for large library enumerations, avoiding the synthetic route development risks associated with less validated analogs.

Application
Selection Property
Validation Focus
Orthogonal biaryl synthesis
Sequential sulfonyl chloride / aryl bromide reactivity
C-Br retention during sulfonylation; cross-coupling compatibility
Process-scale handling
High melting point crystalline solid
Ambient storage stability; accurate stoichiometric delivery
Fluorinated drug discovery libraries
Validated, high-yield synthetic route
Supply scalability; scaffold diversification without method development risk

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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